Cas no 24480-45-3 (Bryonolic acid)

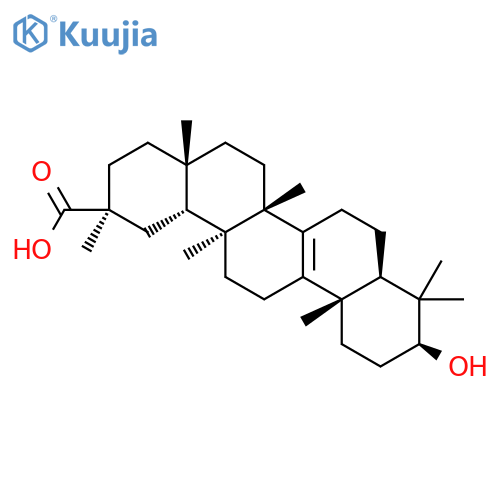

Bryonolic acid structure

Bryonolic acid 化学的及び物理的性質

名前と識別子

-

- 26-Norolean-8-en-29-oicacid, 3-hydroxy-13-methyl-, (3b,13a,14b,20b)-

- Bryonolic acid

- 3-Hydroxy-8-multifloren-29-oic acid

- [ "3-Hydroxy-8-multifloren-29-oic acid" ]

- BIO-ACTIVE BA

- SCHEMBL1404433

- (2S,4aS,6aS,8aR,10S,12aS,14aS,14bR)-10-hydroxy-2,4a,6a,9,9,12a,14a-heptamethyl-1,3,4,5,6,7,8,8a,10,11,12,13,14,14b-tetradecahydropicene-2-carboxylic acid

- 26-NOROLEAN-8-EN-29-OIC ACID, 3-HYDROXY-13-METHYL-, (3.BETA.,13.ALPHA.,14.BETA.,20.BETA.)-

- NS00120397

- BRYONOLIC ACID [INCI]

- (2s,4as,6as,8ar,10s,12as,14as,14br)-10-hydroxy-2,4a,6a,9,9,12a,14a-heptamethyl-1,2,3,4,4a,5,6,6a,7,8,8a,9,10,11,12,12a,13,14,14a,14b-icosahydropicene-2-carboxylic acid

- D:C-FRIEDOOLEAN-8-EN-29-OIC ACID, 3-HYDROXY-, (3.BETA.,20.BETA.)-

- AKOS032948610

- CS-0023599

- 20-epi-Bryonolic acid

- 24480-45-3

- D:C-Friedoolean-8-en-29-oic acid, 3-hydroxy-, (3beta,20beta)-

- E88943

- DTXSID301021375

- J7YR6A878I

- HY-N2965

- Q27134339

- UNII-J7YR6A878I

- CHEBI:65846

- 3beta-Hydroxy-D-C-friedoolean-8-en-29-oic acid

- (2S-(2alpha,4aalpha,6aalpha,8abeta,10alpha,12aalpha,14abeta,14balpha))-1,2,3,4,4a,5,6,6a,7,8,8a,9,10,11,12,12a,13,14,14a,14b-Eicosahydro-10-hydroxy-2,4a,6a,9,9,12a,14a-heptamethyl-2-picenecarboxylic acid

- ((2R,3R,4R)-3-(benzoyloxy)-4-fluoro-4-methyl-5-oxotetrahydrofuran-2-yl)methyl?benzoate

- D:C-Friedoolean-8-en-29-oic acid, 3beta-hydroxy-

- 2-PICENECARBOXYLIC ACID, 1,2,3,4,4A,5,6,6A,7,8,8A,9,10,11,12,12A,13,14,14A,14B-EICOSAHYDRO-10-HYDROXY-2,4A,6A,9,9,12A,14A-HEPTAMETHYL-, (2S,4AS,6AS,8AR,10S,12AS,14AS,14BR)-

- (2S-(2.ALPHA.,4A.ALPHA.,6A.ALPHA.,8A.BETA.,10.ALPHA.,12A.ALPHA.,14A.BETA.,14B.ALPHA.))-1,2,3,4,4A,5,6,6A,7,8,8A,9,10,11,12,12A,13,14,14A,14B-EICOSAHYDRO-10-HYDROXY-2,4A,6A,9,9,12A,14A-HEPTAMETHYL-2-PICENECARBOXYLIC ACID

- 10-hydroxy-2,4a,6a,9,9,12a,14a-heptamethyl-1,3,4,5,6,7,8,8a,10,11,12,13,14,14b-tetradecahydropicene-2-carboxylic acid

- B0005-176162

- NSC660308

- 10-Hydroxy-2,4a,6a,9,9,12a,14a-heptamethyl-1,2,3,4,4a,5,6,6a,7,8,8a,9,10,11,12,12a,13,14,14a,14b-icosahydro-2-picenecarboxylic acid

- 20-Epibryonolic acid

-

- インチ: InChI=1S/C30H48O3/c1-25(2)21-9-8-20-19(28(21,5)12-11-23(25)31)10-13-30(7)22-18-27(4,24(32)33)15-14-26(22,3)16-17-29(20,30)6/h21-23,31H,8-18H2,1-7H3,(H,32,33)/t21-,22+,23-,26+,27-,28+,29+,30-/m0/s1

- InChIKey: BHVJSLPLFOAMEV-UHIFYLTQSA-N

- ほほえんだ: OC([C@]1(CC[C@@]2(C)[C@H]([C@@]3(CCC4[C@]5(CC[C@H](O)C(C)(C)[C@@H]5CCC=4[C@@]3(C)CC2)C)C)C1)C)=O

計算された属性

- せいみつぶんしりょう: 456.36000

- どういたいしつりょう: 456.36034539g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 33

- 回転可能化学結合数: 1

- 複雑さ: 902

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 8

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 7.2

- トポロジー分子極性表面積: 57.5Ų

じっけんとくせい

- 色と性状: Powder

- PSA: 57.53000

- LogP: 7.37770

Bryonolic acid セキュリティ情報

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する

Bryonolic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| ChemScence | CS-0023599-1mg |

Bryonolic acid |

24480-45-3 | 1mg |

$320.0 | 2022-04-27 | ||

| CHENG DOU PU SI SHENG WU KE JI GU FEN Co., Ltd. | PS2650-0010 |

Bryonolic Acid |

24480-45-3 | 98.0%(HPLC) | 10mg |

3600.00 | 2023-03-22 | |

| CHENG DOU PU SI SHENG WU KE JI GU FEN Co., Ltd. | PS2650-10mg |

Bryonolic Acid |

24480-45-3 | 98.0%(HPLC) | 10mg |

¥ 3600.0000 | 2023-09-21 | |

| A2B Chem LLC | AF65819-1mg |

Bryonolic acid |

24480-45-3 | 1mg |

$599.00 | 2024-04-20 | ||

| TargetMol Chemicals | T19882-1mg |

Bryonolic acid |

24480-45-3 | 99.93% | 1mg |

¥ 1980 | 2024-07-20 | |

| MedChemExpress | HY-N2965-1mg |

Bryonolic acid |

24480-45-3 | 1mg |

¥2400 | 2024-05-22 | ||

| ChemScence | CS-0023599-5mg |

Bryonolic acid |

24480-45-3 | 5mg |

$800.0 | 2022-04-27 | ||

| TargetMol Chemicals | T19882-1 mL * 10 mM (in DMSO) |

Bryonolic acid |

24480-45-3 | 98% | 1 mL * 10 mM (in DMSO) |

¥ 3330 | 2023-09-15 | |

| A2B Chem LLC | AF65819-5mg |

Bryonolic acid |

24480-45-3 | ≥98% | 5mg |

$610.00 | 2024-04-20 | |

| TargetMol Chemicals | T19882-2mg |

Bryonolic acid |

24480-45-3 | 99.93% | 2mg |

¥ 2950 | 2024-07-20 |

Bryonolic acid 関連文献

-

Karen C. Morrison,Paul J. Hergenrother Nat. Prod. Rep. 2014 31 6

-

J. D. Connolly,R. A. Hill Nat. Prod. Rep. 1995 12 609

-

Reham S. Darwish,Omar A. Abdulmunem,Asmaa Khairy,Doaa A. Ghareeb,Abdelrahman M. Yassin,Shaymaa A. Abdulmalek,Eman Shawky RSC Adv. 2021 11 37049

-

4. Index pages

-

5. Karounidiol [D:C-friedo-oleana-7,9(11)-diene-3α,29-diol] and its 3-o-benzoate: novel pentacyclic triterpenes from Trichosanthes kirilowii. X-Ray molecular structure of karounidiol diacetateToshihiro Akihisa,Toshitake Tamura,Taro Matsumoto,Drake S. Eggleston,W. C. M. C. Kokke,Naoto Shimizu J. Chem. Soc. Perkin Trans. 1 1988 439

推奨される供給者

Amadis Chemical Company Limited

(CAS:24480-45-3)Bryonolic acid

清らかである:99%/99%

はかる:1mg/5mg

価格 ($):301.0/752.0